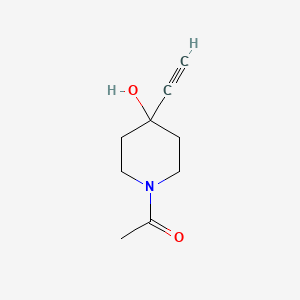

1-(4-Ethynyl-4-hydroxypiperidin-1-yl)ethan-1-one

Katalognummer B8521489

Molekulargewicht: 167.20 g/mol

InChI-Schlüssel: OOZRNMNMRPNODJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04577026

Procedure details

To 350 ml of liquid ammonia was added 0.06 g of ferric nitrate. When the ferric nitrate dissolved, 1.0 g of sodium was added. The mixture was stirred until a black precipitate formed. To the mixture was then added 3.25 g of sodium. The solution was stirred until the mixture turned gray after which acetylene was bubbled through the reaction for 2 hrs. To the mixture was then added 25 g (0.177 mol) of N-acetyl-4-piperidone in 100 ml of dry THF. The mixture was subsequently stirred for 3 hrs. during which time acetylene was bubbled through. The reaction was then quenched by addition of 10 g (0.187 mol) of ammonium chloride. The ammonia was allowed to evaporate overnight. To the mixture was then added 75 ml of saturated ammonium nitrate and 40 ml of 25% ammonium hydroxide. The mixture was then extracted twice with chloroform, dried over potassium carbonate, filtered and the solvent evaporated to provide a white solid. The solid was washed with anhydrous ether and dried. The crude yield of 1-acetyl-4-ethynyl-4-piperidinol was 17.9 g (0.107 mol, 60.6%). Recrystallization from ethyl acetate provided analytically pure material, m.p. 132°-134° C. The material appeared pure by TLC (silica; 2% methanol/chloroform), Rf =0.2; (silica; 10% methanol/dichloromethane), Rf =0.4, IR (chloroform), 1H-NMR (CDCl3) and MS (MH+ =168) are consistent with the assigned structure.

Name

methanol dichloromethane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

liquid

Quantity

350 mL

Type

reactant

Reaction Step Five

[Compound]

Name

ferric nitrate

Quantity

0.06 g

Type

reactant

Reaction Step Five

[Compound]

Name

ferric nitrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

N.[Na].[CH:3]#[CH:4].[C:5]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)(=[O:7])[CH3:6].[Cl-].[NH4+]>C1COCC1.C(Cl)(Cl)Cl.CO.ClCCl.CO.C(Cl)(Cl)Cl>[C:5]([N:8]1[CH2:13][CH2:12][C:11]([C:3]#[CH:4])([OH:14])[CH2:10][CH2:9]1)(=[O:7])[CH3:6] |f:4.5,8.9,10.11,^1:1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

methanol dichloromethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO.C(Cl)(Cl)Cl

|

Step Five

[Compound]

|

Name

|

liquid

|

|

Quantity

|

350 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

[Compound]

|

Name

|

ferric nitrate

|

|

Quantity

|

0.06 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ferric nitrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Eight

|

Name

|

|

|

Quantity

|

3.25 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C#C

|

Step Ten

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N1CCC(CC1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eleven

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred until a black precipitate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred until the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled through the reaction for 2 hrs

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was subsequently stirred for 3 hrs

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during which time acetylene was bubbled through

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the mixture was then added 75 ml of saturated ammonium nitrate and 40 ml of 25% ammonium hydroxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was then extracted twice with chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over potassium carbonate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a white solid

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with anhydrous ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided analytically pure material, m.p. 132°-134° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)N1CCC(CC1)(O)C#C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |